Picrosteganol

Stereochemistry X-ray crystallography Structural biology

Picrosteganol is a dibenzocyclooctadiene lignan lactone classified as a synthetic analog of the natural product steganacin. It exists as a well-defined stereoisomer, frequently referred to interchangeably with its epimer epipicrosteganol.

Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
CAS No. 70051-15-9
Cat. No. B1208617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrosteganol
CAS70051-15-9
Synonymsepipicrosteganol
picrosteganol
Molecular FormulaC22H22O8
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(C3C(CC4=CC5=C(C=C42)OCO5)COC3=O)O)OC)OC
InChIInChI=1S/C22H22O8/c1-25-16-7-13-18(21(27-3)20(16)26-2)12-6-15-14(29-9-30-15)5-10(12)4-11-8-28-22(24)17(11)19(13)23/h5-7,11,17,19,23H,4,8-9H2,1-3H3
InChIKeyNFDCJWRBQDOGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picrosteganol (CAS 70051-15-9) Procurement Guide: Steganacin Analog Identification


Picrosteganol is a dibenzocyclooctadiene lignan lactone classified as a synthetic analog of the natural product steganacin. It exists as a well-defined stereoisomer, frequently referred to interchangeably with its epimer epipicrosteganol. The compound is documented to exhibit antineoplastic and antiviral pharmacological actions [1], and its synthesis pathway involves a selective isomerization of steganol, confirmed through X-ray crystallography [2]. This structural validation establishes a baseline for differentiating it from uncharacterized or impure synthetic batches during procurement.

Why Generic Steganacin Analogs Cannot Replace Picrosteganol in Targeted Research


In-class substitution of steganacin analogs is highly unreliable because their biological activity is exquisitely governed by absolute stereochemistry. A foundational structure-activity relationship (SAR) study established that cytotoxic potency against KB cells is strictly tied to absolute and relative configuration, not just the molecular framework [1]. Therefore, using a structurally similar but stereochemically undefined or racemic analog will not replicate the biological outcomes observed with configurationally pure Picrosteganol. Moreover, Picrosteganol has been explicitly characterized as a stereoselective inhibitor of prostaglandin-H synthase, a mechanism not universally shared by all steganacin congeners, making it irreplaceable for studies interrogating the PGH2-to-PGE2 conversion axis.

Quantitative Evidence Differentiating Picrosteganol from its Closest Analogs


Absolute Configuration Confirmation via X-Ray Crystallography

Unlike many steganacin analogs that remain only partially characterized, the absolute configuration of (-)-epipicrosteganol (structurally equivalent to Picrosteganol) was unambiguously determined by X-ray crystallographic analysis [1]. This directly contrasts with earlier synthetic intermediates or natural extracts which predominate as unconfirmed diastereomeric mixtures. The experimental bond angles and stereocenter assignments constitute the benchmark for distinguishing this compound from unverified batches.

Stereochemistry X-ray crystallography Structural biology

Potent Stereospecific Cytotoxicity in Human Oral Epidermoid Carcinoma (KB) Cells

A comprehensive SAR study evaluated optically pure steganacin congeners, establishing that the cytotoxic activity profile of Picrosteganol's stereochemical class is strictly dependent on its absolute configuration. The study used quantitative KB cell cytotoxicity assays to rank a panel of congeners and analogues, demonstrating that even minor epimeric changes at the lactone juncture (as opposed to the acetate-bearing steganacin) profoundly alter potency [1]. Although explicit IC50 figures for Picrosteganol alone are not partitioned in the publicly available abstract, the SAR map classifies its isomeric family as one of the essential active frameworks.

Cytotoxicity KB cells Structure-activity relationship

Unique Mechanism: Stereoselective Prostaglandin-H Synthase (PGHS) Inhibition

Diverging from the classic tubulin-binding mode of action pervasive among lignan lactones, Picrosteganol is characterized as a stereoselective inhibitor of prostaglandin-H synthase, specifically blocking the conversion of PGH2 to prostaglandin E2 (PGE2) . This is a mechanistically distinct differentiator from steganacin itself, which primarily acts as a tubulin polymerization inhibitor. This functional divergence allows Picrosteganol to serve as a chemical probe for the terminal synthase step of the prostaglandin pathway, a feature that direct tubulin-binding analogs cannot replicate.

Prostaglandin E2 Inflammation Cyclooxygenase pathway

High-Value Application Scenarios for Picrosteganol in Life Science R&D


Stereochemical Probe in Lignan Structure-Activity Relationship (SAR) Studies

Given its unambiguous absolute configuration determined by X-ray crystallography [1], Picrosteganol serves as an ideal reference standard for investigating how the C-4 epimeric center and lactone ring conformation modulate cytotoxic potency. Researchers studying the colchicine-site binding or KB cell SAR of dibenzocyclooctadiene lignans should use this X-ray validated lot to avoid confounding results from diastereomeric impurities.

Investigating the PGH2-to-PGE2 Conversion Axis in Inflammatory and Oncological Models

For therapeutic discovery programs targeting microsomal prostaglandin E synthase (mPGES) or related enzymes, Picrosteganol is a strategic procurement choice because it has been functionally characterized as a stereoselective prostaglandin-H synthase inhibitor that blocks PGE2 biosynthesis . This chemical tool is uniquely suited for validating target engagement in the terminal prostaglandin synthesis pathway, distinct from upstream cyclooxygenase (COX) inhibitors.

Chemical Biology Studies of Prostate Cancer Cell Viability

The compound has been linked to the inhibition of prostate cancer cell proliferation , providing an anchor point for chemical biology investigation. Paired with its orthogonal PGE2-suppressive activity, Picrosteganol can be deployed in prostate adenocarcinoma models to examine the interplay between prostaglandin signaling and cell cycle arrest, a dual mechanism not achievable with traditional antimitotic lignans.

Screening for Selective Cytotoxicity Against Multidrug-Resistant (MDR) KB Sublines

Building on the foundational KB cell cytotoxicity data where stereochemical configuration was paramount [2], Picrosteganol is a candidate for comparative screening against MDR KB sublines (e.g., KB-V1 or KB-8-5). This application leverages the known sensitivity of steganacin congeners to efflux pump recognition, making the pure enantiomer essential for assessing the impact of absolute configuration on MDR evasion.

Quote Request

Request a Quote for Picrosteganol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.